Siccanine

Vue d'ensemble

Description

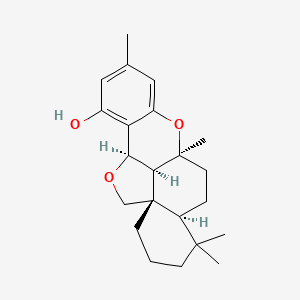

Siccanin is an unusual, fused, phenolic pentacycle first isolated from Helminthosporium siccans and reported in 1962 as a potent antifungal agent . It inhibits succinate dehydrogenase in the terminal electron transport system . It has been identified as the first nanomolar inhibitor of the Plasmodium falciparum complex II . Moreover, it also inhibits complex III in the low-micromolar range .

Synthesis Analysis

There is only one enantioselective synthesis of Siccanin described so far, which was developed by Trost et al . They used a Pd-catalyzed asymmetric allylic alkylation and a radical epoxy olefin cyclization as key steps .

Molecular Structure Analysis

The molecular formula of Siccanin is C22H30O3 . Its exact mass is 342.22 and its molecular weight is 342.480 .

Chemical Reactions Analysis

Siccanin is a potent inhibitor of some pathogenic fungi like Trichophyton mentagrophytes and inhibits their mitochondrial succinate dehydrogenase . It was found to be effective against enzymes from P. aeruginosa, P. putida, rat and mouse mitochondria but ineffective or less effective against Escherichia coli, Corynebacterium glutamicum, and porcine mitochondria enzyme .

Physical and Chemical Properties Analysis

Siccanin has a melting point of 139-140°C . Its boiling point is predicted to be 427.8±45.0 °C . The predicted density is 1.18±0.1 g/cm3 . It is soluble in DMF, DMSO, Ethanol, and Methanol .

Applications De Recherche Scientifique

Inhibition de la production d'aflatoxine

La Siccanine est l'un des inhibiteurs naturels qui ont été trouvés pour inhiber la production d'aflatoxine dans Aspergillus parasiticus . Les aflatoxines sont des composés toxiques produits par certains champignons, et leur présence dans les aliments et les aliments pour animaux est une préoccupation majeure pour la santé. La this compound, ainsi que d'autres inhibiteurs naturels, peut inhiber la production d'aflatoxine sans inhiber la croissance des champignons .

Inhibition du complexe II des Trypanosomatidés

La this compound a été identifiée comme un nouvel inhibiteur sélectif du complexe II des Trypanosomatidés . Ce complexe, également connu sous le nom de succinate-ubiquinone réductase, est un élément clé de la chaîne respiratoire mitochondriale de ces organismes. L'inhibition de ce complexe pourrait être exploitée pour le développement de nouveaux médicaments contre les parasites trypanosomatiés .

Inhibition des complexes mitochondriaux de Plasmodium falciparum

La this compound s'est avérée être un inhibiteur à double cible des complexes II et III mitochondriaux de Plasmodium falciparum . Plasmodium falciparum est le parasite responsable de la forme la plus grave du paludisme. L'inhibition de ces complexes mitochondriaux pourrait conduire au développement de nouveaux médicaments antipaludiques .

Inhibiteur de la succinate déshydrogénase à sélectivité d'espèce

La this compound a été redécouverte comme un inhibiteur de la succinate déshydrogénase (SDH) à sélectivité d'espèce . La SDH est un autre élément clé de la chaîne respiratoire mitochondriale. L'inhibition sélective de la SDH par la this compound suggère son utilisation potentielle dans le développement de pesticides ou d'agents antimicrobiens spécifiques à l'espèce .

Préparation d'enzymes à grande échelle

La sécurité et la culture à grande échelle de Leishmania tarentolae, un parasite inhibé par la this compound, ont déjà été établies . Cela la rend potentiellement adaptée à la préparation d'enzymes en grandes quantités .

Inhibition de la croissance fongique

Bien que n'affectant pas de manière significative la croissance des champignons aflatoxigènes, la this compound a montré des effets inhibiteurs modestes sur la croissance de Plasmodium falciparum . Cela suggère son utilisation potentielle pour contrôler la propagation de ce parasite .

Mécanisme D'action

Target of Action

Siccanin primarily targets the Mitochondrial Complex II and Complex III of the Plasmodium falciparum . These complexes are part of the electron transport chain (ETC) dehydrogenases, which shuttle electrons from their respective substrates to the ubiquinone pool . The Complex II has been shown to be essential for parasite survival in the mosquito stage, while Complex III has been validated as a drug target in the blood-stage parasite .

Mode of Action

Siccanin inhibits succinate dehydrogenase in the terminal electron transport system . It has been identified as a nanomolar inhibitor of the P. falciparum Complex II . Moreover, it also inhibits Complex III in the low-micromolar range . The proximity of the Siccanin binding site to the quinone-binding site of the enzyme has been noted in recent studies .

Biochemical Pathways

Siccanin affects the mitochondrial electron transport chain (ETC) in Plasmodium falciparum . The ETC dehydrogenases shuttle electrons from their respective substrates to the ubiquinone pool, from which electrons are consecutively transferred to Complex III, Complex IV, and finally to molecular oxygen .

Result of Action

Siccanin’s action results in the inhibition of the P. falciparum Complex II and Complex III . This inhibition disrupts the normal functioning of the electron transport chain, thereby affecting the energy production within the cells . It has been identified as a potent and selective inhibitor of P. falciparum complexes II and III over mammalian enzymes .

Action Environment

putida, rat and mouse mitochondria but ineffective or less effective against Escherichia coli, Corynebacterium glutamicum, and porcine mitochondria enzyme . This suggests that the species and cellular environment can influence Siccanin’s efficacy.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Siccanin interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It specifically targets Complex II and spares other quinone-utilizing enzymes of the respiratory chain . It inhibits Succinate Dehydrogenase (SDH), a crucial component of the fungal respiratory chain . By obstructing SDH activity, Siccanin impairs energy production within fungal cells .

Cellular Effects

Siccanin has a profound impact on various types of cells and cellular processes. It inhibits the growth of P. falciparum with an IC50 of 8.4 μM . It also inhibits SQR of T. cruzi, T. brucei, and L. donovani with IC50 of up to 0.368 μM .

Molecular Mechanism

Siccanin exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It is a nanomolar inhibitor of the P. falciparum complex II and also inhibits complex III in the low-micromolar range . It does not inhibit the corresponding complexes from mammalian mitochondria even at high concentrations .

Temporal Effects in Laboratory Settings

Current research suggests that it has a potent inhibitory effect on trypanosomatid SQR .

Dosage Effects in Animal Models

The effects of Siccanin at different dosages in animal models are currently being studied .

Metabolic Pathways

Siccanin is involved in several metabolic pathways. It inhibits Succinate Dehydrogenase (SDH), a key enzyme in the citric acid cycle .

Subcellular Localization

The subcellular localization of Siccanin is primarily associated with the mitochondrial electron transport chain (ETC) where it inhibits Complex II and Complex III .

Propriétés

IUPAC Name |

8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-13-10-14(23)17-15(11-13)25-21(4)9-6-16-20(2,3)7-5-8-22(16)12-24-18(17)19(21)22/h10-11,16,18-19,23H,5-9,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGAILYEBCSZIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3C4C(CCC5C4(CCCC5(C)C)CO3)(OC2=C1)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860284 | |

| Record name | 4,4,6a,9-Tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydro-13H-benzo[a]furo[2,3,4-mn]xanthen-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22733-60-4 | |

| Record name | siccanin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

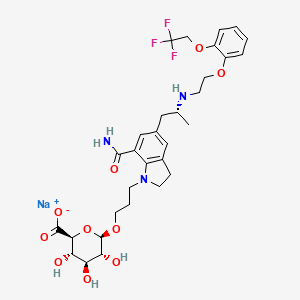

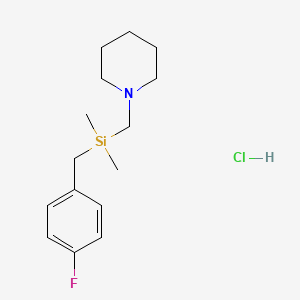

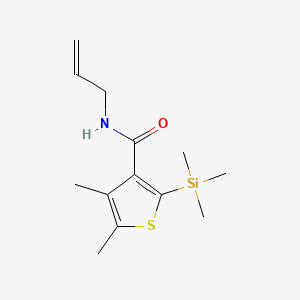

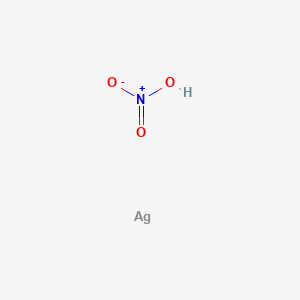

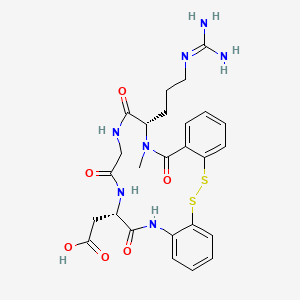

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4R,7S,13S,16R)-16-acetamido-4-carbamoyl-13-[3-(diaminomethylideneamino)propyl]-3,3,14-trimethyl-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadec-7-yl]acetic acid](/img/structure/B1681685.png)

![[2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B1681687.png)

![Methyl N-{(4s,5s)-5-[(L-Alanyl-L-Alanyl)amino]-4-Hydroxy-6-Phenylhexanoyl}-L-Valyl-L-Valinate](/img/structure/B1681688.png)